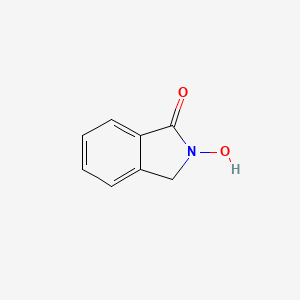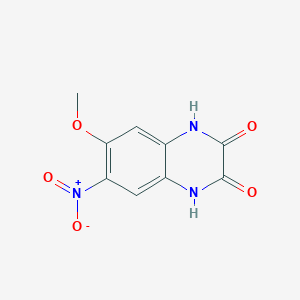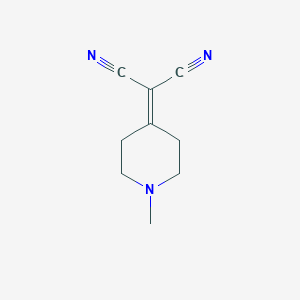
4-(Propargylcarbamoyl)butyric acid succinimidyl ester
Vue d'ensemble
Description
4-(Propargylcarbamoyl)butyric acid succinimidyl ester is a chemical compound known for its utility in various biochemical applications. It is often used in the synthesis of more complex molecules due to its reactive succinimidyl ester group, which can form stable amide bonds with primary amines. This makes it particularly valuable in the field of bioconjugation, where it is used to link biomolecules such as proteins and peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propargylcarbamoyl)butyric acid succinimidyl ester typically involves the reaction of 4-(Propargylcarbamoyl)butyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reagent quality, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propargylcarbamoyl)butyric acid succinimidyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds.
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of “click chemistry” that is widely used for bioconjugation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as DMF or DMSO at room temperature.
Click Chemistry: The reaction requires a copper catalyst, typically copper(I) bromide or copper(II) sulfate, along with a reducing agent like sodium ascorbate. The reaction is usually performed in a mixture of water and t-butanol at room temperature.
Major Products
Nucleophilic Substitution: The major product is the corresponding amide, formed by the reaction of the succinimidyl ester with a primary amine.
Click Chemistry: The major product is a triazole-linked compound, formed by the cycloaddition of the propargyl group with an azide.
Applications De Recherche Scientifique
4-(Propargylcarbamoyl)butyric acid succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules, facilitating the study of protein-protein interactions, enzyme activity, and cellular processes.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized materials and surface coatings.
Mécanisme D'action
The mechanism of action of 4-(Propargylcarbamoyl)butyric acid succinimidyl ester primarily involves its reactive succinimidyl ester group, which forms stable amide bonds with primary amines. This reactivity is exploited in bioconjugation applications to link biomolecules. The propargyl group can also participate in click chemistry reactions, forming triazole-linked compounds that are useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
4-(Propargylcarbamoyl)butyric acid succinimidyl ester can be compared with other succinimidyl esters and propargyl-containing compounds:
N-Hydroxysuccinimide (NHS) Esters: Similar to this compound, NHS esters are widely used in bioconjugation due to their ability to form stable amide bonds with primary amines.
Propargyl-Containing Compounds: Compounds containing propargyl groups are often used in click chemistry reactions. The presence of both a succinimidyl ester and a propargyl group in this compound makes it uniquely versatile for bioconjugation and click chemistry applications.
List of Similar Compounds
- N-Hydroxysuccinimide (NHS) esters
- Propargylamine
- Propargyl alcohol
- Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-(prop-2-ynylamino)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-8-13-9(15)4-3-5-12(18)19-14-10(16)6-7-11(14)17/h1H,3-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLLPHKSRYIUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B3356774.png)
![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3356781.png)



![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B3356821.png)






![5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B3356882.png)

